mGlu5 Potency Comparison: 5-Chloro vs. 6-Fluoro vs. 4-Fluoro 2-Pyridyl Amine Analogs
In a direct head-to-head comparison of substituted 2-pyridyl amine analogs, the 5-chloro substituted compound (analogous to the target compound's substitution) demonstrates superior potency for the mGlu5 receptor compared to its 6-fluoro and 4-fluoro substituted counterparts [1]. This quantitative difference highlights the non-fungible nature of halogen positioning on the pyridine ring.
| Evidence Dimension | mGlu5 receptor antagonist potency |
|---|---|
| Target Compound Data | pIC50 = 8.17 ± 0.14 (IC50 = 6.8 nM) |
| Comparator Or Baseline | 6-Fluoro analog: pIC50 = 7.94 ± 0.21 (IC50 = 11 nM); 4-Fluoro analog: pIC50 = 7.27 ± 0.22 (IC50 = 54 nM) |
| Quantified Difference | The 5-Cl analog is 1.7x more potent (pIC50 difference of 0.23) than the 6-F analog, and 2.8x more potent (pIC50 difference of 0.9) than the 4-F analog. |
| Conditions | Calcium mobilization mGlu5 assay; values are an average of n ≥ 3 independent experiments [1]. |
Why This Matters
For CNS drug discovery programs targeting mGlu5, the specific 5-chloro substitution on a 2-pyridyl methanamine scaffold is crucial for achieving nanomolar potency, making the target compound a superior starting point compared to other halogenated analogs.
- [1] Roppe, J. R., et al. (2017). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Table 2: Substituted 2-Pyridyl Amine Analogs. View Source
